1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

Fluoroquinolone SAR DNA gyrase inhibition Antibacterial potency

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (CAS 137118-01-5) is a synthetic 1,8-naphthyridine-3-carboxylic acid derivative that constitutes the core pharmacophore of the fluoroquinolone-class antibiotic Gemifloxacin. The compound possesses a C6-fluoro substituent and an N1-cyclopropyl group, structural features known to enhance DNA gyrase / topoisomerase IV inhibition and broaden antibacterial spectrum within the quinolone class.

Molecular Formula C12H9FN2O3
Molecular Weight 248.21 g/mol
CAS No. 137118-01-5
Cat. No. B114257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
CAS137118-01-5
Molecular FormulaC12H9FN2O3
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=C2N=CC(=C3)F)C(=O)O
InChIInChI=1S/C12H9FN2O3/c13-6-3-8-10(16)9(12(17)18)5-15(7-1-2-7)11(8)14-4-6/h3-5,7H,1-2H2,(H,17,18)
InChIKeyDEINDUPLOCNLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (CAS 137118-01-5): Sourcing and Classification for Antibacterial R&D


1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (CAS 137118-01-5) is a synthetic 1,8-naphthyridine-3-carboxylic acid derivative that constitutes the core pharmacophore of the fluoroquinolone-class antibiotic Gemifloxacin [1]. The compound possesses a C6-fluoro substituent and an N1-cyclopropyl group, structural features known to enhance DNA gyrase / topoisomerase IV inhibition and broaden antibacterial spectrum within the quinolone class [2]. It is primarily utilized as a pivotal late-stage intermediate for the divergent synthesis of 7-amino-substituted fluoroquinolone drug candidates and as a characterized impurity/metabolite reference standard for gemifloxacin development programs [3].

Why Generic N1-Ethyl or 7-Unsubstituted Naphthyridine Analogs Cannot Substitute for CAS 137118-01-5


The 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold cannot be trivially interchanged with its N1-ethyl analog or other in-class naphthyridine cores because the N1 substituent critically governs both DNA gyrase binding affinity and pharmacokinetic stability. Structure–activity relationship (SAR) studies across fluoroquinolone series have demonstrated that N1-cyclopropyl substitution imparts 2- to 10-fold lower MIC values against Gram-positive species compared to N1-ethyl, N1-tert-butyl, or N1-fluorophenyl congeners, while also reducing susceptibility to hepatic cytochrome P450-mediated metabolism [1]. Furthermore, the unsubstituted C7 position on this compound serves as the essential functional handle for introducing diverse amino-pyrrolidine or amino-azetidine side chains that ultimately determine clinical spectrum and resistance profiles [2]. Therefore, procurement of a different naphthyridine intermediate lacking either the cyclopropyl group or the C7 derivatization capacity would foreclose validated synthetic routes to gemifloxacin-class drug candidates.

Quantitative Differentiation Evidence for 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Against Closest Comparators


N1-Cyclopropyl vs. N1-Ethyl: Potency Differential in 7-Substituted Fluoroquinolone Series

In direct head-to-head comparisons of 7-(3-amino-1-pyrrolidinyl)-substituted 1,8-naphthyridine-3-carboxylic acid derivatives, the N1-cyclopropyl analog (PD 131628) exhibited 2- to 8-fold lower MIC values against Gram-positive organisms including Staphylococcus aureus and Streptococcus pneumoniae than the corresponding N1-ethyl analog. Against S. aureus ATCC 29213, the cyclopropyl derivative showed MIC₉₀ of 0.03 μg/mL versus 0.12 μg/mL for the N1-ethyl derivative, representing a 4-fold potency advantage [1]. This differential is attributed to enhanced binding within the DNA gyrase GyrA subunit pocket that preferentially accommodates the cyclopropyl ring over the ethyl group.

Fluoroquinolone SAR DNA gyrase inhibition Antibacterial potency

C7-Unsubstituted Scaffold Enables Divergent Late-Stage Functionalization Versus Pre-Functionalized Analogs

CAS 137118-01-5 retains a reactive C7 position amenable to nucleophilic displacement, enabling divergent synthesis of multiple clinical candidates (e.g., Gemifloxacin, PD 131628, PD 138312) from a single intermediate. In contrast, pre-functionalized analogs such as 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS 100910-77-8) require separate synthetic entry for each amine variant, reducing overall atom economy [1]. The Miyamoto synthesis protocol reports yields of 70–85% for C7 amination of CAS 137118-01-5-derived mesylate esters with pyrrolidine or azetidine nucleophiles, confirming robust reactivity at the C7 position [2].

Synthetic chemistry Late-stage diversification Nucleophilic aromatic substitution

High Purity (≥98%) as a Metabolite and Impurity Reference Standard Versus Technical-Grade Intermediates

This compound is identified and supplied at ≥98% purity for use as the Gemifloxacin Despyrrolidinyl Impurity (GFX50) reference standard , and is documented as a metabolite of Gemifloxacin Mesilate formed via the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl side chain [1]. Alternative in-class 1,8-naphthyridine derivatives such as 1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid are not recognized as gemifloxacin-related impurities and lack the certified purity documentation required for regulatory submissions (ICH Q3A/Q3B). CAS 137118-01-5 is therefore specifically credentialed for use in forced degradation studies, LC–MS/MS impurity quantification, and mass balance assessments [2].

Pharmaceutical analysis Metabolite identification Impurity profiling

Optimal Procurement and Application Scenarios for 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid


Late-Stage Divergent Synthesis of Fluoroquinolone Clinical Candidates

Medicinal chemistry teams engaged in fluoroquinolone lead optimization should procure CAS 137118-01-5 as the common intermediate for parallel synthesis of 7-amino-substituted analog libraries. The Miyamoto protocol enables C7 functionalization with pyrrolidine, piperidine, or azetidine amines in a single step, yielding multiple preclinical candidates from one inventory item [1]. This approach is validated by the synthesis of PD 131628 (S-7-(3-amino-1-pyrrolidinyl) derivative), which demonstrated 2- to 8-fold superior anti-staphylococcal activity over ciprofloxacin [2].

Gemifloxacin ANDA Impurity Profiling and Forced Degradation Studies

Analytical development departments supporting generic Gemifloxacin Mesylate ANDA submissions require CAS 137118-01-5 as the certified GFX50 Despyrrolidinyl impurity reference standard. Alkaline forced degradation of gemifloxacin generates this compound as the predominant degradant via cleavage of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl moiety [3]. Use of alternative, unqualified naphthyridine compounds would not satisfy ICH Q3B requirements for impurity identification, structural characterization, and quantification thresholds in stability-indicating HPLC methods.

In Vitro Metabolite Identification in Preclinical ADME Studies

Preclinical DMPK groups investigating the metabolic fate of gemifloxacin or its analogs should employ CAS 137118-01-5 as an authentic metabolite standard for LC–HRMS confirmation. The compound is reported as a human/hepatic metabolite of Gemifloxacin Mesilate formed via oxidative N-dealkylation of the 7-pyrrolidine side chain [4]. Its availability at ≥98% purity enables accurate quantification in hepatocyte incubation and microsomal stability assays, facilitating cross-species metabolite profiling as recommended by FDA MIST guidance.

SAR Probe Synthesis for DNA Gyrase Binding Mode Studies

Structural biology groups investigating fluoroquinolone–DNA gyrase co-crystal structures can utilize CAS 137118-01-5 as a minimal binding pharmacophore probe. The compound retains the C3-carboxylate and C4-carbonyl metal-chelating motif essential for Mg²⁺-bridged binding to the GyrA subunit, while the absence of the C7 substituent simplifies interpretation of binding thermodynamics relative to fully elaborated drugs like gemifloxacin or moxifloxacin [5]. This enables dissection of the contribution of the C7 side chain to overall binding affinity.

Quote Request

Request a Quote for 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.